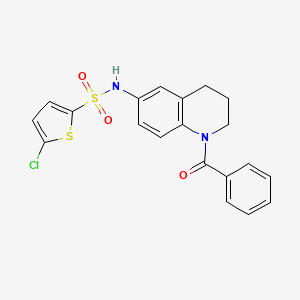
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide (BTS) is a synthetic molecule that has been studied for its potential applications in a variety of scientific fields. BTS is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. It is a relatively new compound, first synthesized in 2018, but has already been studied for its potential applications in a number of areas. In
科学研究应用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide has been studied for its potential applications in a number of scientific fields, including drug delivery, biocatalysis, and bioremediation. In drug delivery, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide has been studied for its potential ability to deliver drugs to specific parts of the body, as well as its ability to improve drug solubility and bioavailability. In biocatalysis, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide has been studied for its potential ability to catalyze chemical reactions. Finally, in bioremediation, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide has been studied for its potential ability to degrade pollutants in the environment.
作用机制
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide has a number of mechanisms of action that make it useful in a variety of scientific fields. In drug delivery, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide is thought to interact with cell membranes, allowing it to transport drugs to specific parts of the body. In biocatalysis, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide is thought to interact with enzymes to facilitate chemical reactions. Finally, in bioremediation, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide is thought to interact with pollutants in the environment, allowing it to degrade them.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide have not been extensively studied. However, it is known that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide can interact with cell membranes, enzymes, and pollutants, suggesting that it may have an effect on biochemical and physiological processes.
实验室实验的优点和局限性
The advantages of using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide in laboratory experiments include its ease of synthesis and its ability to interact with cell membranes, enzymes, and pollutants. The limitations of using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide in laboratory experiments include its relatively new status, which means that its effects are not yet fully understood.
未来方向
The potential future directions for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide include further study of its potential applications in drug delivery, biocatalysis, and bioremediation. Additionally, further study of its biochemical and physiological effects could provide insight into its potential therapeutic uses. Finally, further study of its mechanism of action could provide insight into how it interacts with cell membranes, enzymes, and pollutants.
合成方法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide can be synthesized via a number of methods, including the condensation of 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl-chloride with thiophene-2-sulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and yields the desired N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide product in high yields.
属性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-5-chlorothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S2/c21-18-10-11-19(27-18)28(25,26)22-16-8-9-17-15(13-16)7-4-12-23(17)20(24)14-5-2-1-3-6-14/h1-3,5-6,8-11,13,22H,4,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMDYCBMIUBAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6548909.png)
![{[(2-methylphenyl)methyl]carbamoyl}methyl furan-3-carboxylate](/img/structure/B6548914.png)

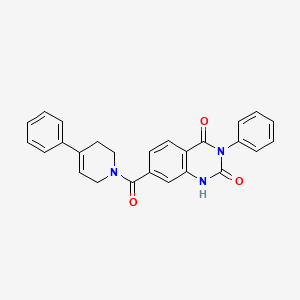

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B6548951.png)
![2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}acetic acid](/img/structure/B6548962.png)
![2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6548970.png)
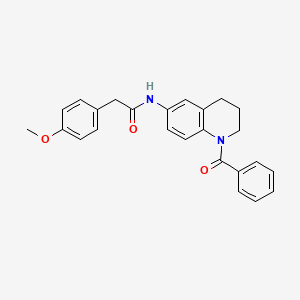
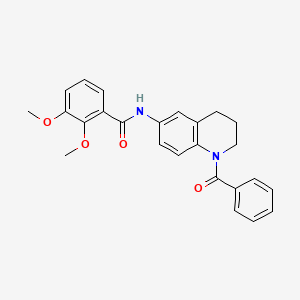
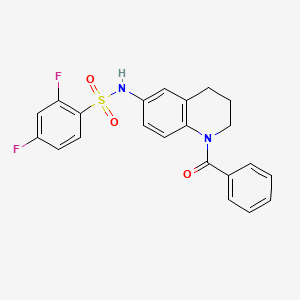

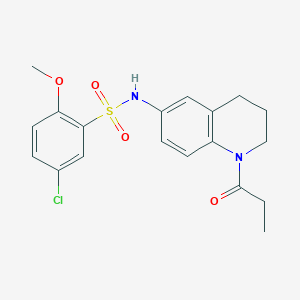
![4-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6549007.png)